(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol
Description
(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol is a lathyrane diterpenoid compound isolated from the latex of Synadenium compactum, a plant belonging to the Euphorbiaceae family . This compound has garnered interest due to its unique structure and potential biological activities.
Properties
Molecular Formula |
C10H11N5O |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
[(2E)-2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)/b6-2+ |
InChI Key |
BOCARSGZHMZWCE-QHHAFSJGSA-N |
SMILES |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO |
Isomeric SMILES |
C\1C(/C1=C/N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO |
Synonyms |
synadenol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of synadenol involves several steps, including the isolation of its derivatives such as 2-methylbutanoate tetraacetate and 2-methylbutanoate pentaacetate . The structure of synadenol is elucidated using single crystal X-ray crystallography, high field NMR experiments, and mass spectrometry .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for synadenol. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions: (2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions involving synadenol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed: The major products formed from the reactions of synadenol include its esters and derivatives, which are studied for their biological activities and structural properties .
Scientific Research Applications
(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable compound for studying the mechanisms of action of lathyrane diterpenoids. Additionally, synadenol and its derivatives have shown potential antiviral and anticancer activities .
Mechanism of Action
The mechanism of action of synadenol involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that synadenol exerts its effects by modulating cellular signaling pathways and interacting with enzymes involved in various biological processes .
Comparison with Similar Compounds
Conclusion
(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol is a fascinating compound with a unique structure and potential biological activities Its synthesis, chemical reactions, and scientific research applications make it a valuable subject for further study
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
